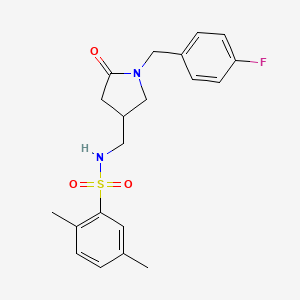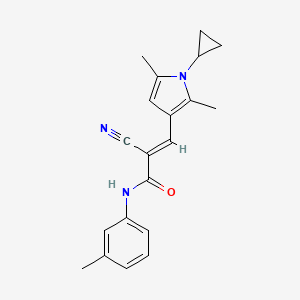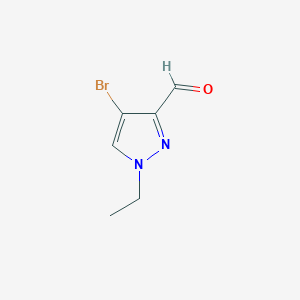
N-((1-(4-Fluorbenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O3S and its molecular weight is 390.47. The purity is usually 95%.
BenchChem offers high-quality N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher haben die schützenden Wirkungen einer verwandten Verbindung, Methyl S-(4-Fluorbenzyl)-N-(3,4,5-trimethoxybenzoyl)-l-cysteinat (MTC), auf ischämischen Schlaganfall untersucht. MTC erhöhte die Aktivität antioxidativer Enzyme (SOD, CAT, GPx) und verringerte die Freisetzung von Lactatdehydrogenase (LDH). Es aktivierte auch den PI3K/AKT-Signalweg, reduzierte pro-apoptotische Proteine (Bax und Bim) und erhöhte die Spiegel des anti-apoptotischen Proteins (Bcl-2). Zusätzlich verringerte MTC den Stress des endoplasmatischen Retikulums (ERS) und schützte Neuronen vor ischämischer Schädigung .
- Die Struktur der Verbindung lässt vermuten, dass sie einen Indol-Rest enthält. Indolderivate, wie z. B. Indol-3-essigsäure (IAA), spielen eine entscheidende Rolle als Pflanzenhormone. IAA ist an Pflanzenwachstum, -entwicklung und Reaktionen auf Umweltsignale beteiligt. Die Untersuchung, ob diese Verbindung pflanzenhormonähnliche Wirkungen hat, könnte ein interessanter Forschungsansatz sein .
- Aufgrund des Benzolrings und der Sulfonamidgruppe könnten Forscher die Wechselwirkungen der Verbindung mit Opioid-Rezeptoren untersuchen. Strukturelle Modifikationen von Opioiden können zu neuartigen Analgetika oder Liganden mit unterschiedlichen Affinitäten für verschiedene Opioid-Rezeptorsubtypen führen. Die Untersuchung ihrer Bindungsaffinität und funktionellen Wirkungen könnte wertvoll sein .
Schlaganfallbehandlung und Neuroprotektion
Pflanzenhormonforschung
Opioid-Rezeptor-Liganden
Wirkmechanismus
Target of Action
The primary targets of the compound N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide are currently unknown
Result of Action
The molecular and cellular effects of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide’s action are currently unknown . Understanding these effects would provide insights into the compound’s therapeutic potential and possible side effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide . These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions.
Eigenschaften
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-14-3-4-15(2)19(9-14)27(25,26)22-11-17-10-20(24)23(13-17)12-16-5-7-18(21)8-6-16/h3-9,17,22H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXQADLPOQRDLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({5-[({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B2546387.png)




![4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2546392.png)
![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2546393.png)

![5-BROMO-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}FURAN-2-CARBOXAMIDE](/img/structure/B2546395.png)
![N-(4-chlorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2546398.png)
![N-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2546402.png)

